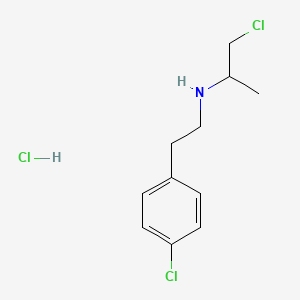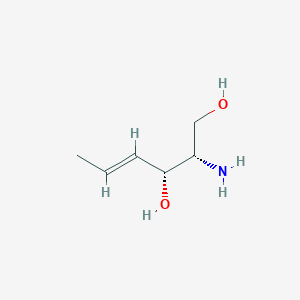![molecular formula C6H2I2S2 B13856332 2,5-Diiodothieno[2,3-b]thiophene](/img/structure/B13856332.png)
2,5-Diiodothieno[2,3-b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diiodothieno[2,3-b]thiophene is a heterocyclic compound with the molecular formula C6H2I2S2. It is a derivative of thiophene, characterized by the presence of two iodine atoms at the 2 and 5 positions on the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodothieno[2,3-b]thiophene typically involves the iodination of thieno[2,3-b]thiophene. One common method includes the reaction of thieno[2,3-b]thiophene with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diiodothieno[2,3-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thieno[2,3-b]thiophenes can be obtained.
Coupling Products: Biaryl compounds and other complex structures are formed through coupling reactions.
Applications De Recherche Scientifique
2,5-Diiodothieno[2,3-b]thiophene has diverse applications in scientific research:
Organic Electronics: It is used in the synthesis of organic semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science:
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Mécanisme D'action
The mechanism of action of 2,5-Diiodothieno[2,3-b]thiophene in organic electronics involves its ability to facilitate charge transport due to its conjugated structure. The iodine atoms enhance the compound’s electron-withdrawing properties, improving its performance in electronic devices. In medicinal chemistry, its mechanism of action is related to its interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2,5-Dibromothieno[2,3-b]thiophene
- 2,5-Dichlorothieno[2,3-b]thiophene
- 2,5-Difluorothieno[2,3-b]thiophene
Comparison: 2,5-Diiodothieno[2,3-b]thiophene is unique due to the presence of iodine atoms, which confer distinct electronic properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine enhance the compound’s reactivity and its ability to participate in various chemical reactions .
Propriétés
Formule moléculaire |
C6H2I2S2 |
|---|---|
Poids moléculaire |
392.0 g/mol |
Nom IUPAC |
2,5-diiodothieno[2,3-b]thiophene |
InChI |
InChI=1S/C6H2I2S2/c7-4-1-3-2-5(8)10-6(3)9-4/h1-2H |
Clé InChI |
OVBSPMXNGGGEJN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC2=C1C=C(S2)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


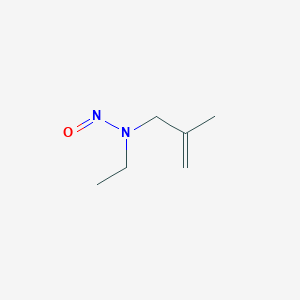
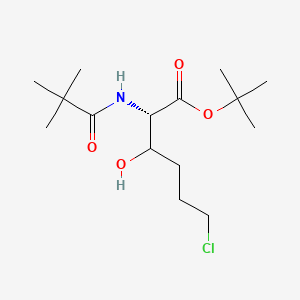

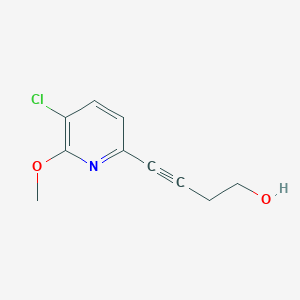
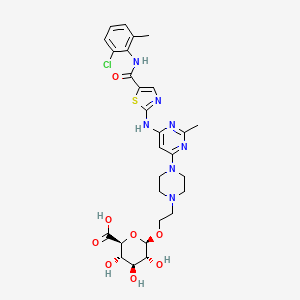

![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13856296.png)

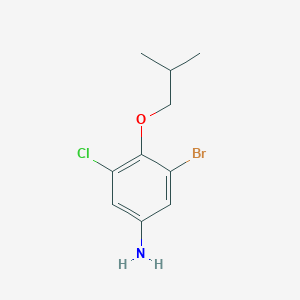
![4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13856305.png)
